1-Cyclohexylpiperidin-4-ol hydrate
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Overview
Description
1-Cyclohexylpiperidin-4-ol hydrate is a chemical compound with the molecular formula C11H21NO·H2O. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.
Preparation Methods
The synthesis of 1-Cyclohexylpiperidin-4-ol hydrate typically involves the reduction of 4-piperidone derivatives. One common method includes the use of zinc/acetic acid for the reduction of N-acyl-2,3-dihydro-4-pyridones to obtain 4-piperidones . Another approach involves the catalytic hydrogenation of piperidone derivatives using palladium or rhodium catalysts . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
1-Cyclohexylpiperidin-4-ol hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions typically yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring. Common reagents used in these reactions include hydrogen gas for hydrogenation, zinc/acetic acid for reduction, and various oxidizing agents for oxidation
Scientific Research Applications
1-Cyclohexylpiperidin-4-ol hydrate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of biological pathways and mechanisms.
Industry: It is utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-Cyclohexylpiperidin-4-ol hydrate involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to act as CCR5 antagonists, blocking the receptor and preventing HIV entry into cells . The molecular pathways involved include the inhibition of ligand binding to the CCR5 receptor, which is crucial for HIV infection.
Comparison with Similar Compounds
1-Cyclohexylpiperidin-4-ol hydrate can be compared with other piperidine derivatives, such as:
Piperidine: The parent compound, which is a simple six-membered ring with one nitrogen atom.
4-Piperidone: A key intermediate in the synthesis of this compound.
Properties
IUPAC Name |
1-cyclohexylpiperidin-4-ol;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO.H2O/c13-11-6-8-12(9-7-11)10-4-2-1-3-5-10;/h10-11,13H,1-9H2;1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGAKWCKVWCNPDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCC(CC2)O.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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